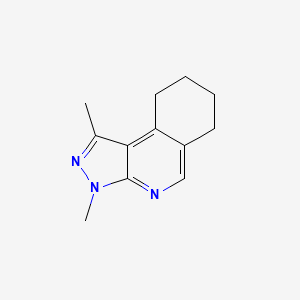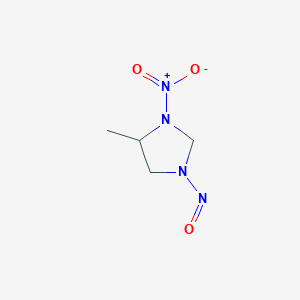![molecular formula C9H17NO4 B14365319 Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate CAS No. 92827-46-8](/img/no-structure.png)
Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate is an organic compound with the molecular formula C9H17NO4. It is a derivative of butenoic acid and is characterized by the presence of a dimethoxyethylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate typically involves the reaction of acetoacetates with aqueous ammoniaThe reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethoxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes
Wirkmechanismus
The mechanism by which Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate exerts its effects involves interactions with specific molecular targets. The dimethoxyethylamino group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(2,2-dimethoxyethyl)(methoxycarbonyl)amino]-2-hydroxypropanoate
- Methyl 3-[(2,2-dimethoxyethyl)(2-methoxy-2-oxoethyl)amino]-2-hydroxypropanoate
Uniqueness
Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate is unique due to its specific structural features, such as the presence of the dimethoxyethylamino group. This structural uniqueness imparts distinct reactivity and properties compared to similar compounds.
Eigenschaften
| 92827-46-8 | |
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
methyl 3-(2,2-dimethoxyethylamino)but-2-enoate |
InChI |
InChI=1S/C9H17NO4/c1-7(5-8(11)12-2)10-6-9(13-3)14-4/h5,9-10H,6H2,1-4H3 |
InChI-Schlüssel |
SLZURKVRHKLFST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)OC)NCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
